(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 931374-31-1 or 143664-11-3, depending on the source) is a synthetic organic compound with the molecular formula C₁₉H₁₅N₃O₄S and a molecular weight of 381.41 g/mol . It features a thiazole core substituted with an acetic acid group at the 4-position and two benzoyl-derived amide functionalities (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in drug discovery and synthesis .
Properties
IUPAC Name |
2-[2-[(3-benzamidobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-16(24)10-15-11-27-19(21-15)22-18(26)13-7-4-8-14(9-13)20-17(25)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,25)(H,23,24)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMSYPFNVLXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzoic acid with benzoyl chloride to form 3-(benzoylamino)benzoic acid. This intermediate is then reacted with thiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by three key groups:
-
Acetic acid moiety : Participates in esterification or salt formation (e.g., with alcohols or amines) .
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Amide bonds : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids and amines .
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Thiazole ring : Undergoes electrophilic substitution (e.g., bromination) at the 5-position .
Table 2: Functional Group Reactivity
| Group | Reaction Type | Example Reagents | Products |
|---|---|---|---|
| Acetic acid | Esterification | Methanol, H₂SO₄ | Methyl ester derivative |
| Amide bond | Acid hydrolysis | HCl, heat | 3-Benzamidobenzoic acid |
| Thiazole ring | Bromination | NBS, DMF | 5-Bromo-thiazole derivative |
Catalytic and Mechanochemical Reactions
Mechanochemical methods (e.g., ball milling) enable solvent-free functionalization. For example:
-
Palladium-catalyzed coupling : The acetic acid group can act as a directing group for Suzuki-Miyaura cross-coupling with aryl boronic acids .
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Oxidative reactions : Use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for C–H activation in thiazole systems .
Biological Activity and Derivatives
While the compound itself is not widely studied for bioactivity, its derivatives show promise:
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Thiazole-acetic acid hybrids : Inhibit enzymes like PTP-1B (protein tyrosine phosphatase 1B) via interactions with the thiazole ring and carboxylate group .
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Amide-modified analogs : Exhibit anti-inflammatory properties by targeting adhesion molecules (e.g., ICAM-1) .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Chemical Formula : C18H15N3O4S
- CAS Number : 931374-31-1
- Molecular Weight : 357.39 g/mol
The structural features of (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid contribute to its biological activity, particularly due to the presence of the thiazole ring and benzamide moieties.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
- Case Study : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Spectrum of Activity : It has been tested against a range of pathogens, including bacteria and fungi. Results indicate effectiveness against strains resistant to conventional antibiotics .
- Research Findings : In vitro studies reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating infections caused by these organisms .
Case Study 1: Anticancer Activity Assessment
In a controlled study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives, including this compound. The derivatives were tested for cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of the compound against clinical isolates of resistant bacteria. The findings demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) below those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino groups can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to analogs with modifications to the thiazole ring, benzoylamino substituents, or acetic acid group.
Table 1: Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
Solubility: The acetic acid group enhances aqueous solubility via ionization. However, bulkier aromatic substituents (e.g., dual benzoylamino groups in the target compound) reduce solubility compared to simpler analogs like [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid . Electron-withdrawing groups (e.g., 4-chloro in [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid) increase polarity but may decrease lipophilicity .
Reactivity :
Biological Activity
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid, with the CAS number 931374-31-1, is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
The compound features a thiazole ring, benzoylamino groups, and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of 373.4 g/mol. The structural intricacies allow for various interactions with biological molecules.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes, including:
- Proteases : These enzymes are crucial for protein degradation and cellular regulation. The compound binds to the active site of proteases, preventing substrate access and subsequent catalysis.
- Kinases : Kinases play pivotal roles in signal transduction pathways. The inhibition of kinase activity by this compound suggests potential applications in cancer therapy and other diseases characterized by aberrant kinase signaling.
Acetylcholinesterase Inhibition
A significant area of interest is the compound's effect on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that compounds with similar structures show promising AChE inhibitory activity, indicating potential therapeutic applications for cognitive disorders .
Synthesis and Evaluation
A study synthesized various derivatives of thiazole-based compounds, including this compound. The biological evaluation revealed that these compounds exhibited varying degrees of enzyme inhibition, with some showing IC50 values in the low micromolar range against AChE .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzoylamino groups can significantly impact biological activity. For instance, substituents at specific positions on the benzene ring were found to enhance or diminish enzyme inhibition potency .
Applications in Scientific Research
The compound's unique structure allows it to serve as a valuable building block in medicinal chemistry. It is utilized for:
- Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing new therapeutics targeting neurodegenerative diseases and cancers.
- Biochemical Studies : Researchers use this compound to study enzyme mechanisms and interactions with biomolecules.
Summary Table of Biological Activities
| Activity | Target Enzyme | IC50 Value | Notes |
|---|---|---|---|
| Protease Inhibition | Various | Not specified | Prevents protein degradation |
| Kinase Inhibition | Various | Not specified | Potential cancer therapeutic applications |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | Low µM range | Potential treatment for Alzheimer's disease |
Q & A
Basic: What are the key considerations for designing a synthetic route for (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid?
Answer:
The synthesis of this compound requires sequential functionalization of the thiazole and benzoyl moieties. A plausible route involves:
- Step 1: Coupling 3-(benzoylamino)benzoic acid with a thiazole-4-acetic acid precursor using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond .
- Step 2: Introducing the secondary benzoylamino group via nucleophilic acyl substitution under anhydrous conditions.
- Critical Factors:
Advanced: How can computational methods predict the binding affinity of this compound to biological targets?
Answer:
Advanced docking studies (e.g., AutoDock Vina or Schrödinger Suite) combined with MM-GBSA calculations are used to evaluate binding modes. Key steps include:
- Target Preparation: Retrieve protein structures (e.g., kinases) from the PDB and optimize protonation states.
- Ligand Parameterization: Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets .
- Binding Free Energy Estimation: Use MM-GBSA to account for solvation effects and entropy changes.
- Validation: Compare predicted affinities with experimental IC₅₀ values from enzymatic assays .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR: ¹H/¹³C NMR to confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and amide linkages (δ 10–12 ppm) .
- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N stretch) validate functional groups .
- HRMS: Exact mass analysis (e.g., m/z 409.0821 for [M+H]⁺) using ESI-HRMS ensures molecular integrity .
Advanced: How can conflicting bioactivity data in different assays be resolved?
Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-Response Curves: Perform IC₅₀ determinations across a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects .
- Counter-Screens: Test against related targets (e.g., kinase panels) to rule out promiscuity.
- Cellular Context: Compare activity in cell-free vs. cell-based assays; discrepancies may indicate permeability issues .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Crude Purification: Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) to remove unreacted starting materials.
- Final Polishing: Recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced: How does the thiazole ring’s electronic environment influence the compound’s reactivity?
Answer:
The thiazole’s electron-deficient nature (due to the electronegative sulfur and nitrogen atoms) affects:
- Nucleophilic Attack: Reactivity at the 4-position acetic acid moiety in coupling reactions .
- Tautomerization: Stability of the thiazole ring under acidic/basic conditions, verified via pH-dependent UV-Vis spectroscopy .
- Computational Insights: HOMO-LUMO gaps calculated via DFT (e.g., using Gaussian09) predict sites for electrophilic substitution .
Basic: How should researchers handle solubility challenges during in vitro assays?
Answer:
- Solvent Systems: Use DMSO for stock solutions (≤10% v/v in buffer to avoid cytotoxicity).
- Surfactants: Add 0.1% Tween-80 to improve aqueous solubility.
- Dynamic Light Scattering (DLS): Confirm compound aggregation at working concentrations .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
- Metabolite ID: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Inhibition Screening: Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
